molecular formula C11H7BrN2S B12828487 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12828487
M. Wt: 279.16 g/mol
InChI Key: BOCNHUZNKFEEHB-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 4-bromothiophene-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene or benzimidazole rings.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzimidazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is unique due to its combination of a bromothiophene and a benzimidazole moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various functional materials and bioactive compounds.

Properties

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H7BrN2S/c12-7-5-10(15-6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)

InChI Key

BOCNHUZNKFEEHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CS3)Br

Origin of Product

United States

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